molecular formula C13H15BrO2 B12518428 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL CAS No. 802982-14-5

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL

Cat. No.: B12518428
CAS No.: 802982-14-5
M. Wt: 283.16 g/mol
InChI Key: OGEQIIACQKKPIX-UHFFFAOYSA-N
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Description

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butyn-1-ol, featuring a bromopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxyphenylbut-3-yn-1-ol.

    Bromination: The hydroxyl group is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the bromopropoxy derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can facilitate binding to specific sites, while the butyn-1-ol moiety can participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(3-(Bromomethyl)phenyl)but-3-yn-1-ol: Similar structure but with a bromomethyl group instead of a bromopropoxy group.

    3-Butyn-1-ol: The parent compound without any substituents on the phenyl ring.

Uniqueness

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is unique due to the presence of the bromopropoxy group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structure also allows for potential interactions with biological targets, making it valuable in medicinal chemistry research.

Properties

CAS No.

802982-14-5

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol

InChI

InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2

InChI Key

OGEQIIACQKKPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)OCCCBr

Origin of Product

United States

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